

Discovery and history of 4-Hydrazinylphthalazin-1(2h)-one in chemical research

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to **4-Hydrazinylphthalazin-1(2h)-one** (Hydralazine) in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylphthalazin-1(2h)-one, widely known as Hydralazine, is a direct-acting vasodilator with a long and storied history in the management of cardiovascular diseases. First synthesized in the 1940s, it was one of the earliest orally available medications for hypertension.^{[1][2]} While newer antihypertensive agents have since been developed, Hydralazine remains a crucial therapeutic option, particularly in the management of severe or resistant hypertension, hypertensive crises in pregnancy, and as an adjunct therapy in heart failure.^{[1][2][3]} This guide provides a comprehensive overview of its discovery, chemical synthesis, multifaceted mechanism of action, and the key experimental findings that have defined its role in medicine.

Chapter 1: Discovery and History

The discovery of Hydralazine was a result of serendipity in pharmaceutical research. In the 1940s, scientists at Ciba were initially investigating hydrazine derivatives, under the internal designation C-5968 (1-hydrazinophthalazine), for their potential as antimalarial agents.^{[1][4]} During these investigations, the compound's potent vasodilatory and blood pressure-lowering effects were unexpectedly observed.^{[4][5]}

Recognizing its therapeutic potential in a different and critical medical area, the research focus shifted. The first patent for Hydralazine was filed in 1945 and issued in 1949, with the first scientific papers describing its antihypertensive properties appearing in 1950.^[1] On January 15, 1953, Hydralazine hydrochloride received FDA approval, marking its entry as one of the first oral medications for the treatment of hypertension.^{[1][3][5]}

Chapter 2: Chemical Properties and Synthesis

Hydralazine is the 1-hydrazino derivative of phthalazine.^[5] Its chemical and physical characteristics are summarized below.

Table 1: Chemical and Physical Properties of **4-Hydrazinylphthalazin-1(2h)-one**

| Property | Value | Reference |
|------------------|--|---------------------|
| Chemical Formula | C ₈ H ₈ N ₄ | [1] |
| Molar Mass | 160.180 g·mol ⁻¹ | [1] |
| Appearance | Pale yellow crystals | [6] |
| Melting Point | 183-185 °C | [7] |
| Boiling Point | 337 °C | [7] |
| Solubility | Insoluble in water | [6] |

| CAS Number | 86-54-4 (Hydralazine), 304-20-1 (Hydrochloride) | |

Chemical Synthesis

Several synthetic routes for Hydralazine hydrochloride have been developed. A common and effective laboratory- and industrial-scale process involves the conversion of phthalazinone.

Experimental Protocol: Synthesis from Phthalazinone A prevalent method for preparing Hydralazine hydrochloride involves a two-step process:

- Preparation of 1-Chlorophthalazine: Phthalazinone is reacted with a chlorinating agent, typically phosphorus oxychloride (POCl₃), at an elevated temperature (e.g., 55-65 °C) for

several hours.[8] The reaction mixture is then carefully quenched, often in cold water or an ammonia solution, to precipitate the 1-chlorophthalazine intermediate.[8]

- Formation of Hydralazine: The isolated 1-chlorophthalazine is subsequently reacted with an excess of hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) in an aqueous or alcoholic medium.[8][9] This nucleophilic substitution reaction replaces the chlorine atom with the hydrazinyl group to form the Hydralazine base.
- Salt Formation and Purification: The resulting Hydralazine base is converted to its more stable hydrochloride salt by treatment with hydrochloric acid in an aqueous or alcoholic solution.[8] The final product can be purified by recrystallization from a suitable solvent like ethanol to meet pharmacopoeial standards, which require minimal levels of residual hydrazine.[9]

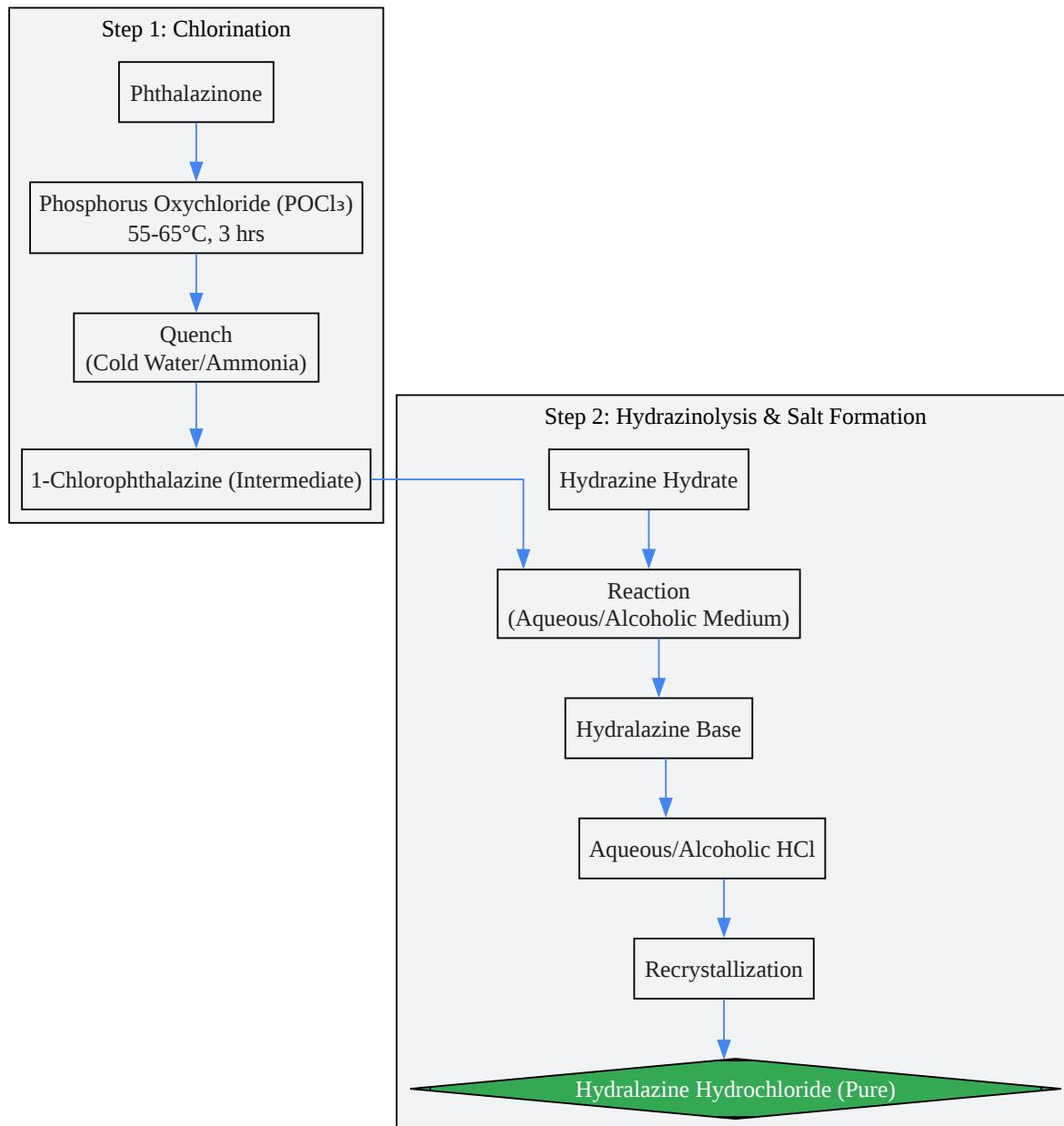
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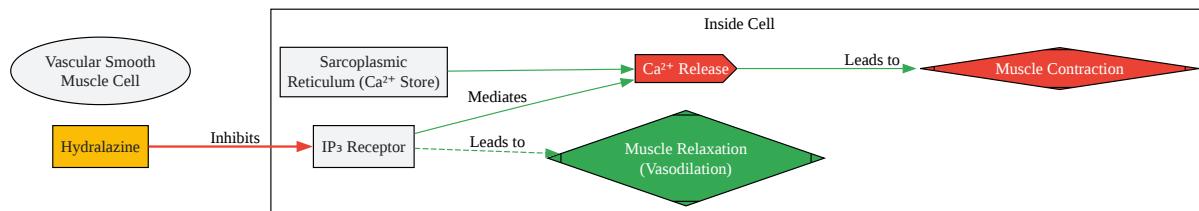
Diagram 1: General workflow for the synthesis of Hydralazine Hydrochloride.

Chapter 3: Mechanism of Action

The precise mechanism of action of Hydralazine has been a subject of extensive research, and it is now understood to be multifactorial. Its primary effect is the direct relaxation of arterial smooth muscle, with several underlying molecular pathways contributing to this outcome.[\[1\]](#)[\[10\]](#)

Primary Mechanism: Inhibition of Intracellular Calcium Release

The most widely accepted mechanism for Hydralazine-induced vasodilation involves its interference with calcium signaling within vascular smooth muscle cells.[\[3\]](#) It specifically inhibits the inositol trisphosphate (IP_3)-induced release of calcium (Ca^{2+}) from the sarcoplasmic reticulum, which is a critical step for muscle contraction.[\[1\]](#)[\[11\]](#)[\[12\]](#) By preventing this Ca^{2+} release, Hydralazine reduces the concentration of intracellular free calcium available to bind with calmodulin, thereby inhibiting the activation of myosin light chain kinase and leading to smooth muscle relaxation and vasodilation.[\[13\]](#) This action is particularly potent in resistance arterioles, leading to a significant decrease in peripheral vascular resistance and a reduction in blood pressure (afterload).[\[1\]](#)[\[14\]](#)

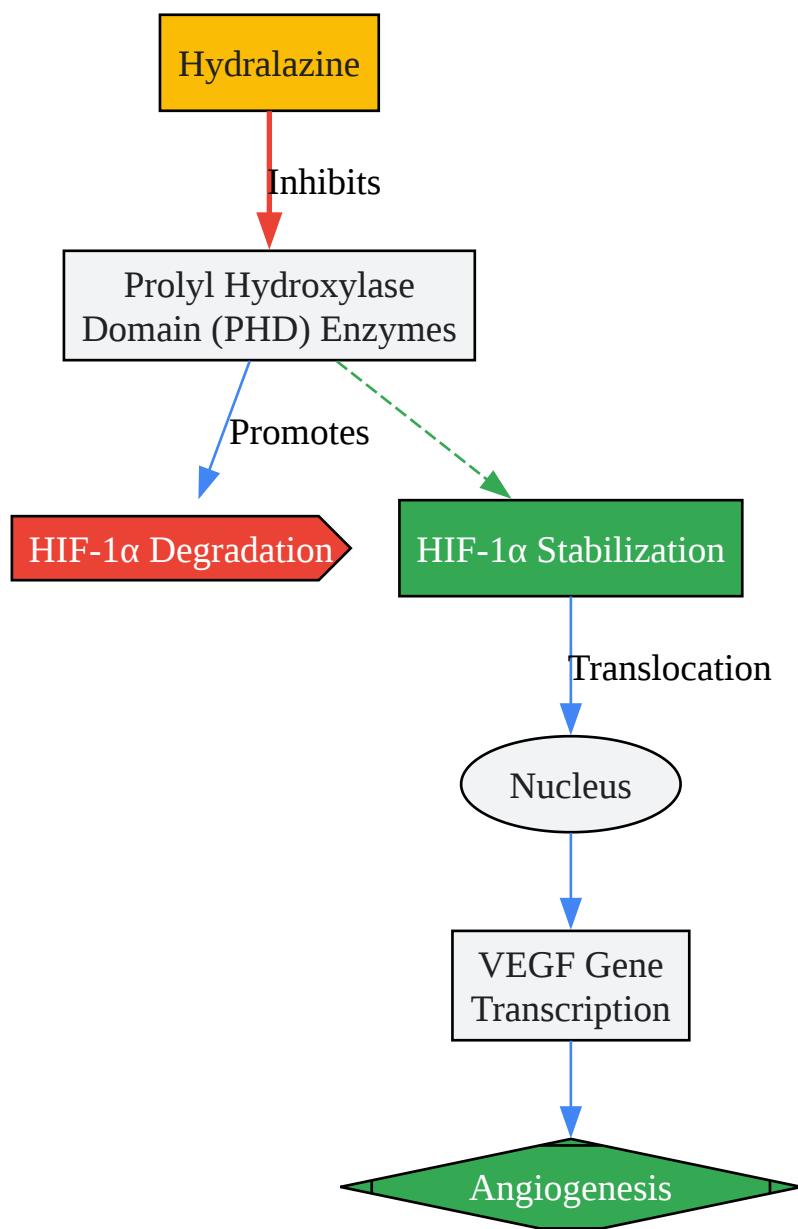


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Diagram 2: Hydralazine's primary mechanism via inhibition of IP_3 -mediated Ca^{2+} release.

Novel Mechanism: HIF-1 α Pathway Activation

More recent research has uncovered a novel mechanism of action for Hydralazine involving the hypoxia-inducible factor (HIF) pathway.^[15] Hydralazine has been shown to inhibit the activity of prolyl hydroxylase domain (PHD) enzymes.^[15] These enzymes are responsible for marking the HIF-1 α subunit for degradation under normal oxygen conditions. By inhibiting PHDs, Hydralazine stabilizes HIF-1 α , allowing it to accumulate and translocate to the nucleus. There, it promotes the transcription of various downstream target genes, including vascular endothelial growth factor (VEGF), which is a potent stimulator of angiogenesis (the formation of new blood vessels).^[15] This pro-angiogenic effect represents a distinct mechanism that may contribute to its therapeutic role in ischemic diseases.^[15]



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Diagram 3: Novel mechanism of Hydralazine via activation of the HIF-1 α pathway.

Other Contributing Mechanisms

- Nitric Oxide (NO) and cGMP: There is evidence that Hydralazine may increase the bioavailability of nitric oxide, leading to the activation of guanylate cyclase and increased levels of cyclic GMP (cGMP), a signaling molecule that promotes vasodilation.[13][16]
- Potassium Channel Opening: Hydralazine may cause hyperpolarization of the smooth muscle cell membrane, likely through the opening of potassium (K⁺) channels, which makes contraction more difficult.[13]
- Antioxidant Effects: Recent studies suggest Hydralazine possesses antioxidant properties that may contribute to its protective effects on the cardiovascular and renal systems, independent of its vasodilatory action.[17]

Chapter 4: Pharmacokinetics and Metabolism

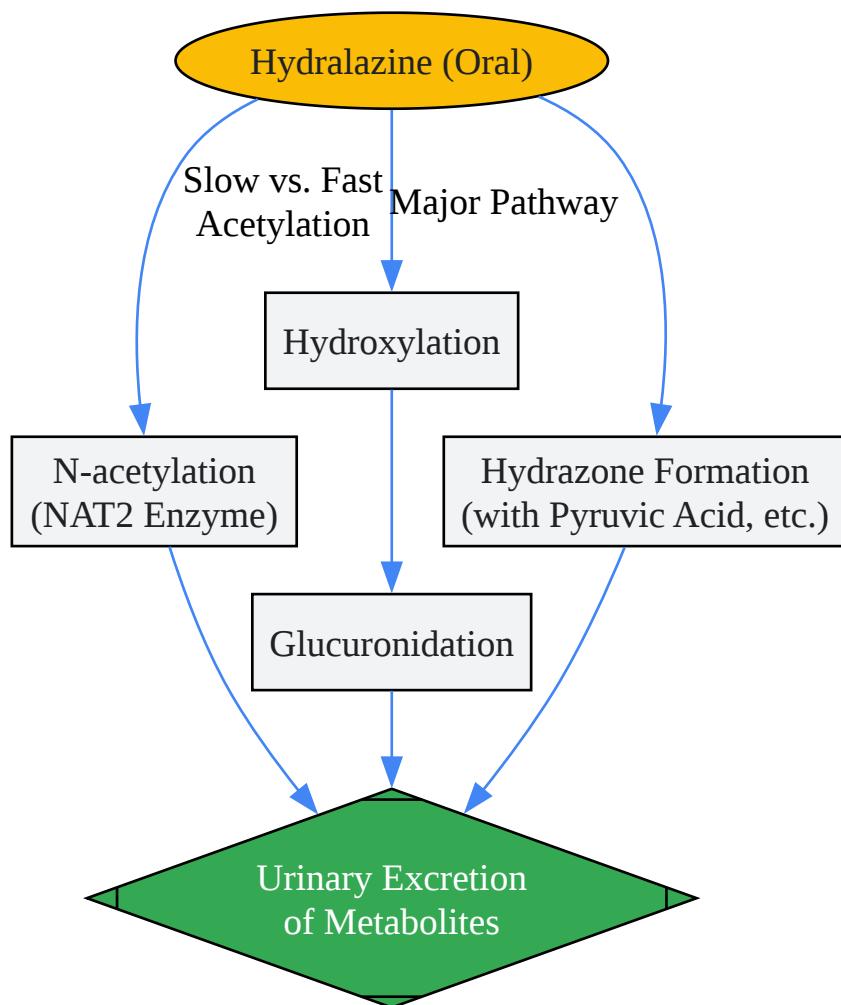
The clinical effects of Hydralazine are influenced by its pharmacokinetic profile, which is notable for significant inter-individual variability.

Table 2: Pharmacokinetic Parameters of Hydralazine

| Parameter | Value | Condition/Patient Type | Reference |
|-------------------------|------------------|-----------------------------|-----------|
| Bioavailability | 25–50% | Varies by acetylator status | [2] |
| C _{max} (Oral) | 0.12–1.31 μM | Varies by acetylator status | [3] |
| AUC (IV, 0.3 mg/kg) | 17.5–29.4 μM·min | - | [3] |
| AUC (Oral, 1 mg/kg) | 4.0–30.4 μM·min | - | [3] |
| Protein Binding | 87% | Serum | [3] |
| Volume of Distribution | 1.34 ± 0.79 L/kg | Congestive Heart Failure | [3] |
| | 1.98 ± 0.22 L/kg | Hypertension | [3] |
| Half-life | 2.2–7.8 hours | Rapid Acetylators | [3] |

|| 2.0–5.8 hours | Slow Acetylators |[3] |

Hydralazine is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism in the liver.[2] A key metabolic pathway is N-acetylation, which is subject to genetic polymorphism. Individuals are classified as "slow" or "fast" acetylators based on their N-acetyltransferase 2 (NAT2) enzyme activity.[2][3][18] Slow acetylators tend to have higher plasma concentrations of Hydralazine and may experience a greater therapeutic effect and a higher risk of side effects at a given dose.[3] Other major metabolic pathways include hydroxylation followed by glucuronidation and the formation of hydrazone metabolites by reacting with endogenous compounds like pyruvic acid.[3][18]



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Diagram 4: Major metabolic pathways of Hydralazine.

Chapter 5: Clinical Applications and Efficacy

Hydralazine is used in several clinical contexts, though rarely as a first-line monotherapy for chronic hypertension due to its tendency to cause reflex sympathetic stimulation and fluid retention.[\[1\]](#)

- **Hypertension:** It is effective for severe hypertension and hypertensive emergencies, including those associated with pregnancy (preeclampsia).[\[1\]](#)[\[19\]](#)
- **Heart Failure:** In combination with isosorbide dinitrate, Hydralazine has been shown to reduce mortality in patients with heart failure, particularly in self-identified Black patients.[\[1\]](#)

[2] This combination therapy works by reducing both afterload (via Hydralazine) and preload (via isosorbide dinitrate).

Table 3: Summary of Clinical Efficacy Data for Hydralazine

| Study Type | Condition | Key Finding | Dose | Reference |
|-----------------------------|----------------------------------|--|------------------------------------|-----------|
| Randomized Controlled Trial | Hypertensive Crisis in Pregnancy | Effective in controlling blood pressure. | 5 mg IV every 15 min (max 3 doses) | [19] |

| Double-Blind, Placebo-Controlled Trial | Chronic Congestive Heart Failure | 25% increase in exercise capacity over 12 months (53 ± 3 to 67 ± 4 watts). | 149 ± 11 mg daily | [20] |

Chapter 6: Key Experimental Protocols

Understanding the research behind Hydralazine's mechanisms requires examining the experimental methodologies used.

Protocol 1: Vasodilation in Isolated Arteries

This protocol is based on studies investigating the direct effects of Hydralazine on vascular tissue.[11]

- Objective: To determine the vasodilatory potency and mechanism of Hydralazine on isolated arterial rings.
- Methodology:
 - Tissue Preparation: Rabbit aorta or pulmonary arteries are excised, cleaned of connective tissue, and cut into rings (2-3 mm).
 - Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C , and bubbled with 95% O_2 /5% CO_2 .
 - Tension Measurement: Rings are connected to an isometric force transducer to continuously record changes in vascular tension.

- Contraction Induction: After an equilibration period, the arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine to induce a stable tone.
- Hydralazine Application: Cumulative concentrations of Hydralazine are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contracted tone.
- Data Analysis: A concentration-response curve is generated, and the EC₅₀ (the concentration producing 50% of the maximum relaxation) is calculated. In one such study, the EC₅₀ was found to be $20 \pm 1 \mu\text{M}$ in the rabbit aorta.[11]
- Mechanism Probing: To investigate the role of Ca²⁺ release, the experiment can be repeated in vessels where the sarcoplasmic reticulum is either depleted of calcium or its function is inhibited.

Protocol 2: HIF-1 α Protein Induction Assay

This protocol is based on research demonstrating Hydralazine's effect on the HIF pathway.[15]

- Objective: To determine if Hydralazine induces the expression of HIF-1 α protein in vascular cells.
- Methodology:
 - Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a suitable confluence.
 - Treatment: The cultured cells are treated with varying concentrations of Hydralazine (e.g., 50-500 $\mu\text{mol/L}$) for specific time periods. A positive control (e.g., hypoxia or a known PHD inhibitor like dimethyloxalylglycine) and an untreated control are included.[15]
 - Cell Lysis: After treatment, the cells are washed and lysed to extract total cellular proteins.
 - Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
 - Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

- Immunodetection: The membrane is incubated with a primary antibody specific for HIF-1 α , followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., β -actin) is used to ensure equal protein loading.
- Visualization and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the HIF-1 α band is quantified and normalized to the loading control to determine the relative induction of HIF-1 α protein by Hydralazine.

Table 4: In Vitro Experimental Data for Hydralazine

| Experiment | Cell/Tissue Type | Parameter | Result | Reference |
|--------------------|-------------------------|---------------------------------|--------------------|-----------|
| Vasodilation Assay | Rabbit Aorta | EC ₅₀ for relaxation | 20 \pm 1 μ M | [11] |
| Vasodilation Assay | Rabbit Pulmonary Artery | EC ₅₀ for relaxation | 16 \pm 2 μ M | [11] |

| HIF-1 α Induction | HUVEC Cells | Effective Concentration | 50–500 μ mol/L | [15] |

Conclusion and Future Directions

4-Hydrazinylphthalazin-1(2h)-one has evolved from an accidental discovery into a cornerstone therapy for specific cardiovascular conditions. Its primary mechanism as a direct arterial vasodilator that inhibits intracellular calcium release is well-established. However, ongoing research continues to unveil new facets of its pharmacology, such as the activation of the HIF-1 α pathway and potential antioxidant effects, suggesting novel therapeutic applications in ischemic diseases and beyond.[15][17] Furthermore, research into Hydralazine's activity as a DNA methyltransferase inhibitor has opened avenues for its investigation in epigenetic therapies, including for cancer.[2] The rich history and complex pharmacology of Hydralazine ensure its continued relevance for both clinical practice and future scientific inquiry.

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- To cite this document: BenchChem. [Discovery and history of 4-Hydrazinylphthalazin-1(2h)-one in chemical research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173058#discovery-and-history-of-4-hydrazinylphthalazin-1-2h-one-in-chemical-research>]

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